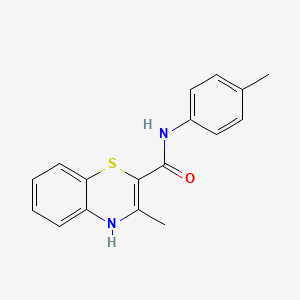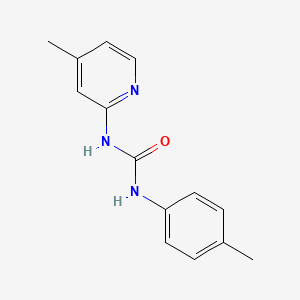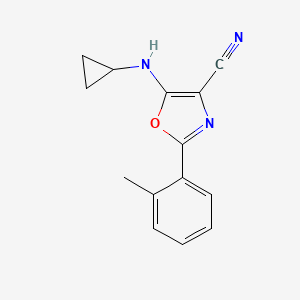
2-methyl-3-(4-nitrobenzyl)-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-3-(4-nitrobenzyl)-4(3H)-quinazolinone is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound is known to have diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects.
Mechanism of Action
The mechanism of action of 2-methyl-3-(4-nitrobenzyl)-4(3H)-quinazolinone is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins. Additionally, it has been shown to inhibit the activation of NF-κB, a transcription factor involved in the regulation of immune responses.
Biochemical and Physiological Effects:
2-methyl-3-(4-nitrobenzyl)-4(3H)-quinazolinone has been found to have diverse biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been shown to possess anti-microbial properties by inhibiting the growth of various bacterial strains.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-methyl-3-(4-nitrobenzyl)-4(3H)-quinazolinone in lab experiments is its diverse pharmacological properties. This compound has been found to possess anti-inflammatory, anti-cancer, and anti-microbial effects, making it a potential candidate for the development of new drugs. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability for research purposes.
Future Directions
There are several future directions for the research on 2-methyl-3-(4-nitrobenzyl)-4(3H)-quinazolinone. One potential direction is the development of new drugs based on this compound for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Furthermore, more research is needed to investigate the potential side effects and toxicity of this compound in vivo.
Synthesis Methods
The synthesis of 2-methyl-3-(4-nitrobenzyl)-4(3H)-quinazolinone involves a multi-step reaction process. The first step involves the reaction of 2-aminobenzamide and acetic anhydride to form N-acetyl-2-aminobenzamide. This intermediate is then reacted with methyl iodide to yield N-methyl-N-acetyl-2-aminobenzamide. The final step involves the reaction of N-methyl-N-acetyl-2-aminobenzamide with 4-nitrobenzyl bromide in the presence of potassium carbonate to yield 2-methyl-3-(4-nitrobenzyl)-4(3H)-quinazolinone.
Scientific Research Applications
2-methyl-3-(4-nitrobenzyl)-4(3H)-quinazolinone has been extensively studied for its potential pharmacological properties. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial effects. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
2-methyl-3-[(4-nitrophenyl)methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-11-17-15-5-3-2-4-14(15)16(20)18(11)10-12-6-8-13(9-7-12)19(21)22/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVDYQIUAPVAQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202472 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Methyl-3-(4-nitro-benzyl)-3H-quinazolin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5714055.png)

![3-[5-(2-{2-[(2-chlorobenzoyl)amino]-3-[4-(dimethylamino)phenyl]acryloyl}carbonohydrazonoyl)-2-furyl]benzoic acid](/img/structure/B5714068.png)


![N'-[(3,4-dimethoxybenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5714094.png)

![N-[4-(dimethylamino)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5714116.png)


![3,4-dimethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5714155.png)
![N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5714163.png)

